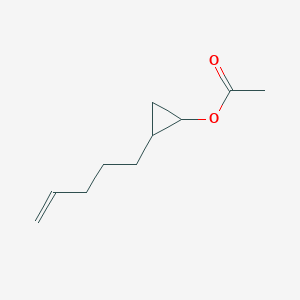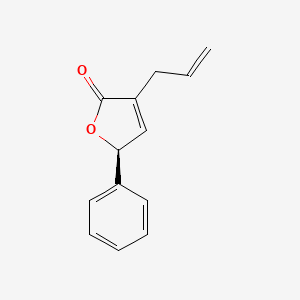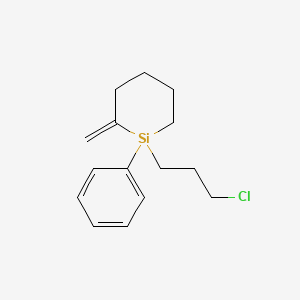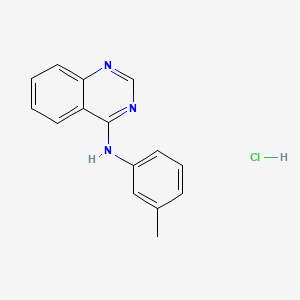
N-(3-methylphenyl)quinazolin-4-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-metilfenil)quinazolin-4-amina; clorhidrato es un compuesto químico que pertenece a la clase de derivados de quinazolina. Los derivados de quinazolina son conocidos por sus diversas actividades biológicas y han sido ampliamente estudiados por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(3-metilfenil)quinazolin-4-amina; clorhidrato típicamente implica la condensación de 2-aminobenzamida con 3-metil anilina bajo condiciones de reacción específicas. La reacción generalmente se lleva a cabo en presencia de un catalizador adecuado y un disolvente, como ácido acético o etanol, a temperaturas elevadas. El producto resultante se purifica y se convierte a su forma de sal de clorhidrato mediante la adición de ácido clorhídrico.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar métodos más eficientes y escalables, como la síntesis asistida por microondas o las reacciones catalizadas por metales. Estos métodos pueden mejorar el rendimiento y la pureza del producto final al tiempo que reducen los tiempos de reacción y el consumo de energía.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(3-metilfenil)quinazolin-4-amina; clorhidrato puede someterse a varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar N-óxidos de quinazolina utilizando agentes oxidantes como peróxido de hidrógeno o ácido m-cloroperbenzoico.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de amina correspondientes utilizando agentes reductores como el borohidruro de sodio.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales en el anillo de quinazolina son reemplazados por otros grupos utilizando reactivos apropiados.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico y otros peróxidos.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Agentes halogenantes, agentes alquilantes y otros electrófilos.
Principales productos formados
Oxidación: N-óxidos de quinazolina.
Reducción: Derivados de amina.
Sustitución: Varios derivados de quinazolina sustituidos.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de derivados de quinazolina más complejos.
Biología: Investigado por su potencial como inhibidor enzimático y sus interacciones con macromoléculas biológicas.
Medicina: Explorado por sus posibles efectos terapéuticos, incluidas las actividades anticancerígenas, antiinflamatorias y antimicrobianas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(3-metilfenil)quinazolin-4-amina; clorhidrato implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad de ciertas enzimas uniéndose a sus sitios activos, bloqueando así sus funciones catalíticas. Esta inhibición puede interrumpir varias vías y procesos celulares, lo que lleva a los efectos terapéuticos deseados.
Comparación Con Compuestos Similares
Compuestos similares
Gefitinib: N-(3-cloro-4-fluorofenil)-7-metoxi-6-(3-morfolin-4-ilpropoxi)quinazolin-4-amina.
Erlotinib: N-(3-etinilfenil)-6,7-bis(2-metoxietoxi)quinazolin-4-amina.
Lapatinib: N-(3-cloro-4-((3-fluorobencil)oxi)fenil)-6-(5-((2-metilsulfonil)etoxi)pirimidin-4-il)quinazolin-4-amina.
Singularidad
N-(3-metilfenil)quinazolin-4-amina; clorhidrato es único debido a su patrón de sustitución específico en el anillo de quinazolina, que puede conferir actividades biológicas y reactividad química distintas en comparación con otros derivados de quinazolina. Esta singularidad lo convierte en un compuesto valioso para la investigación y el desarrollo adicionales en diversos campos científicos.
Propiedades
Fórmula molecular |
C15H14ClN3 |
|---|---|
Peso molecular |
271.74 g/mol |
Nombre IUPAC |
N-(3-methylphenyl)quinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C15H13N3.ClH/c1-11-5-4-6-12(9-11)18-15-13-7-2-3-8-14(13)16-10-17-15;/h2-10H,1H3,(H,16,17,18);1H |
Clave InChI |
QJQYALDLHSVMQP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC2=NC=NC3=CC=CC=C32.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dichloro-8-fluorobenzofuro[3,2-D]pyrimidine](/img/structure/B12635945.png)
![(2S)-4-methyl-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12635952.png)
![4-[(4-fluorophenyl)carbonyl]-2-(2-methyl-4-nitrophenyl)hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12635974.png)
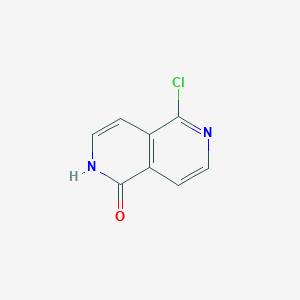
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12635982.png)
![1'-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)spiro[[1,3]dioxolane-2,3'-indolin]-2'-one](/img/structure/B12635985.png)
![2-[(2-Methyloxiran-2-yl)methoxy]oxane](/img/structure/B12635986.png)

![1-Pyrrolidinecarboxamide, N-[6-[2-fluoro-4-[[3-oxo-3-(phenylamino)-1-(trifluoromethyl)propyl]amino]phenoxy]-4-pyrimidinyl]-](/img/structure/B12635992.png)
![5-[2-(4,6-Dinitro-1,3-benzothiazol-2-yl)ethenyl]-N,N-dimethylfuran-2-amine](/img/structure/B12636000.png)
